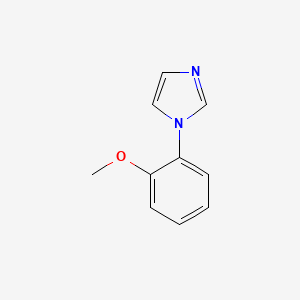

1-(2-methoxyphenyl)-1H-imidazole

Vue d'ensemble

Description

1-(2-methoxyphenyl)-1H-imidazole, also known as 2-MeOI, is an organic compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In

Applications De Recherche Scientifique

Synthesis and Biological Applications

- Medicinal Chemistry : Imidazole derivatives, including those related to 1-(2-methoxyphenyl)-1H-imidazole, are noted for their significant biological activities, such as antimicrobial and anticancer properties. Their synthesis involves various methods and structural reactions, contributing significantly to medicinal chemistry (Ramanathan, 2017).

- Anti-Inflammatory and Antifungal Agents : Some derivatives have been evaluated for their potential as anti-inflammatory and antifungal agents, demonstrating good efficacy and minimal gastrointestinal irritation (Husain et al., 2013).

Corrosion Inhibition

- Corrosion Inhibitors : Imidazole derivatives are effective corrosion inhibitors for various metals, including mild steel. They show strong adsorption properties and act as mixed-type inhibitors, suggesting applications in industrial corrosion protection (Prashanth et al., 2021).

Optical and Electronic Properties

- Nonlinear Optical Materials : Some derivatives exhibit enhanced fluorescence in the presence of metal ions, indicating their potential use in chemosensors and nonlinear optical (NLO) materials. Their electronic properties have been studied through quantum chemical calculations (Jayabharathi et al., 2012).

Analytical Applications

- Chemosensors : Certain imidazole derivatives have been utilized in fluorescence-based anion sensing, with potential applications in environmental monitoring and analytical chemistry (Alreja & Kaur, 2016).

Miscellaneous Applications

- Anti-Cancer Activity : Imidazole derivatives show potential in inducing apoptosis and cellular senescence, highlighting their applicability in cancer research (Sharma et al., 2014).

- Antimicrobial Agents : Some derivatives have been explored as antimicrobial and antitubercular agents, showing significant activity against various bacterial and fungal strains (Ranjith et al., 2014).

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-9(10)12-7-6-11-8-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXRSQDZZKCBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Cyclopropyl-2-(4-methoxyphenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2905510.png)

![N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2905511.png)

![3-(2-methoxyphenyl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B2905513.png)

![3-(3-bromobenzyl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905515.png)

![tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexan]-5'-ylmethyl acetate (non-preferred name)](/img/structure/B2905522.png)

![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-methyl-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2905530.png)